molecular formula C11H18BFN2O2 B2410027 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1586046-21-0

5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2410027
CAS No.: 1586046-21-0
M. Wt: 240.09
InChI Key: NZODVFZYLWPBBI-UHFFFAOYSA-N
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Description

5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H18BFN2O2 and its molecular weight is 240.09. The purity is usually 95%.
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Biological Activity

5-Fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound notable for its complex structure that includes a pyrazole ring and a boron-containing moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11H18BFN2O2
  • Molecular Weight : 240.09 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Melting Point : 85 to 89 °C

The presence of fluorine and the dioxaborolane group suggests that this compound may exhibit unique reactivity patterns that could be harnessed for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Interaction studies indicate that the compound can form complexes with proteins and nucleic acids, which is crucial for understanding its mechanism of action in biological systems.

Pharmacological Applications

Research has demonstrated that pyrazole derivatives exhibit a range of pharmacological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms including kinase inhibition.
  • Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways.

In vitro Studies

In vitro studies have highlighted the potential of this compound as a therapeutic agent. For instance:

StudyBiological ActivityConcentrationEffect
TPH1 Inhibition100 µM64% inhibition
Cytotoxicity in cancer cell linesVariesSignificant reduction in cell viability

These studies underline the compound's potential efficacy in targeting specific pathways involved in disease processes.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Case Study on Tryptophan Hydroxylase Inhibition :
    • A derivative similar to our compound exhibited significant inhibition of tryptophan hydroxylase (TPH1), suggesting possible applications in treating obesity and metabolic disorders.
  • Anticancer Activity :
    • A related pyrazole derivative demonstrated potent anticancer activity in preclinical models by inhibiting key signaling pathways involved in tumor proliferation.

Structure-Activity Relationship (SAR)

The unique combination of fluorine substitution and the dioxaborolane moiety enhances the reactivity and potential biological activity compared to simpler analogs. The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleStructureContains a methyl group instead of dimethyl substitutions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleStructureLacks fluorine; focus on boron chemistry
5-Methyl-1H-pyrazoleStructureSimpler structure; lacks boron functionality

Scientific Research Applications

The compound is primarily recognized for its biological activities, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole possess notable anti-inflammatory properties. Studies have shown that compounds similar to 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Pyrazole derivatives have been evaluated for their anticancer properties. In vitro studies using the MTT assay demonstrated that certain pyrazole analogs exhibited cytotoxic effects against various cancer cell lines. The structure of these compounds allows them to interact effectively with cellular targets involved in cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown promising results against bacterial and fungal strains in laboratory settings. This opens avenues for developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of pyrazole with boron-containing reagents under controlled conditions. The presence of fluorine and the dioxaborolane moiety enhances its reactivity and biological activity compared to simpler analogs. Interaction studies have demonstrated that this compound can form complexes with various biomolecules, which is crucial for understanding its mechanism of action in biological systems.

Case Study 1: Anti-inflammatory Evaluation

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using an acute carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited enhanced anti-inflammatory effects compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, a selection of pyrazole derivatives was tested against several cancer cell lines. The findings revealed that specific structural modifications significantly improved cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparative Data Table

Compound NameStructureUnique Features
5-Fluoro-1,3-dimethylpyrazoleStructureContains a fluorine atom enhancing biological activity
3-Fluoro-N,N-dimethyl-anilineStructureLacks boron functionality; focus on amine chemistry
Pyrazole Derivative XStructureExhibits strong antimicrobial properties

Properties

IUPAC Name

5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BFN2O2/c1-7-8(9(13)15(6)14-7)12-16-10(2,3)11(4,5)17-12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZODVFZYLWPBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Intermediate 149, replacing 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (commercial) provided the title compound.
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